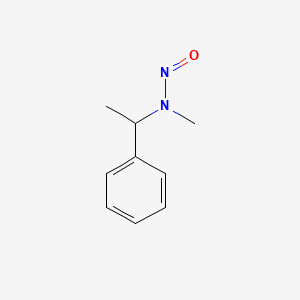

BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-

Description

Overview of N-Nitrosamines in Organic Chemistry Research

N-nitrosamines, characterized by the presence of a nitroso group (-N=O) bonded to an amine nitrogen, are a significant area of study in organic chemistry. rsc.org Their synthesis, reactivity, and structural diversity have made them subjects of extensive research. A common method for the synthesis of N-nitrosamines involves the reaction of secondary amines with a nitrosating agent, such as nitrous acid, under acidic conditions. wikipedia.org More contemporary and milder methods, such as the use of tert-butyl nitrite (B80452), have also been developed, allowing for the synthesis of N-nitrosamines under solvent- and metal-free conditions. rsc.org

The chemical behavior of N-nitrosamines is of considerable interest. The N-N bond and the N=O group confer specific reactivity to these molecules, making them valuable intermediates in various organic transformations.

Classification and Nomenclature of N-Alkyl-N-nitrosobenzylamines

N-Alkyl-N-nitrosobenzylamines are a subclass of N-nitrosamines where a benzyl (B1604629) group (C₆H₅CH₂) and an alkyl group are attached to the nitrosated nitrogen atom. The nomenclature of these compounds follows the systematic rules of organic chemistry, where the names of the alkyl and benzyl groups precede the term "nitrosamine."

For instance, if the alkyl group is a methyl group, the compound is named N-methyl-N-nitrosobenzylamine. Similarly, if an ethyl group is present, the compound is N-ethyl-N-nitrosobenzylamine. The structure of the parent amine, benzylamine (B48309), consists of a benzyl group attached to an amino group. The N,N-dimethyl derivative is known as N,N-dimethylbenzylamine. chemicalbook.comnih.gov

The introduction of a nitroso group to these substituted benzylamines gives rise to the corresponding N-nitroso compounds. The position of substituents on the benzyl ring or the alkyl chain is indicated using standard numbering and prefixes.

Research Significance of BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO- within Nitrosamine (B1359907) Chemical Landscape

The specific compound, BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-, also referred to as N-nitroso-alpha,N-dimethylbenzylamine, possesses a unique structural feature: a methyl group on the alpha-carbon of the benzyl moiety in addition to the methyl group on the nitrogen atom.

While extensive research has been conducted on simpler N-nitrosamines like N-nitrosodimethylamine (NDMA) wikipedia.org and various N-nitrosobenzylamine derivatives, specific and detailed research findings on BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO- are not widely available in publicly accessible scientific literature. The presence of the alpha-methyl group could potentially influence its chemical reactivity and metabolic pathways compared to its non-alpha-substituted counterparts.

The study of such structurally distinct nitrosamines is crucial for understanding structure-activity relationships within this class of compounds. Research into its synthesis, spectroscopic properties, and chemical transformations would provide valuable data points for the broader field of nitrosamine chemistry. However, at present, detailed experimental data and dedicated research studies focusing solely on BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO- are limited.

Structure

3D Structure

Properties

CAS No. |

68690-89-1 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

N-methyl-N-(1-phenylethyl)nitrous amide |

InChI |

InChI=1S/C9H12N2O/c1-8(11(2)10-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

BSVVIIHAZGTBGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C)N=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Benzylamine, Alpha,n Dimethyl N Nitroso

Photochemical Transformations

N-nitrosamines are known to be photolabile, undergoing decomposition upon absorption of UV radiation. jfda-online.com The primary photochemical processes involve the cleavage of the N-N bond, leading to the formation of various reactive species and subsequent products.

UV-Induced Photolysis Mechanisms

The absorption of UV light by N-nitrosamines promotes the molecule to an excited state, initiating bond cleavage. For many N-nitrosamines, UV photolysis is an effective degradation method. mdpi.com The primary photochemical event is the fission of the relatively weak N-N bond. mdpi.comresearchgate.net

Homolytic Cleavage of N–N Bond and Radical Generation

Upon UV irradiation, the principal photochemical reaction for N-nitrosamines is the homolytic cleavage of the N–N bond. mdpi.com This process results in the formation of an aminium radical and a nitric oxide radical. mdpi.com In the case of BENZYLAMINE (B48309), alpha,N-DIMETHYL-N-NITROSO-, this would lead to the generation of the alpha,N-dimethylbenzylaminyl radical and nitric oxide (•NO).

A model system study on various N-nitrosamines using spin traps at neutral pH confirmed the formation of nitrogen-centered radicals upon photolysis, which can then undergo further reactions to form carbon-centered radicals. nih.gov Quantum mechanical calculations on NDMA support that the N-N bond is susceptible to breakage under UV photolysis. mdpi.com

Influence of Solution Parameters on Quantum Yields and Rates

The efficiency and pathways of N-nitrosamine photolysis are significantly influenced by solution parameters such as pH, the presence of dissolved oxygen, and the solvent system.

pH: The photolysis rate of N-nitrosamines can be pH-dependent. For instance, the photolysis of NDMA is observed to be faster at pH 3 than at pH 7, which is attributed to differences in the quantum yields at these pH values. researchgate.net In acidic media, the photolysis of N-nitrosodialkylamines has been shown to proceed via photo-elimination of [NOH] and a light-catalyzed denitrosation. researchgate.net

Dissolved Oxygen: The presence of dissolved oxygen can enhance the quantum yield of N-nitrosamine photolysis. For NDMA, dissolved oxygen promotes the photolytic pathway leading to the formation of methylamine (B109427) and nitrate (B79036). freethinktech.com This is suggestive of a direct oxidation of the photoexcited N-nitrosamine by dissolved oxygen, a mechanism supported by the detection of superoxide (B77818) radicals. freethinktech.com In the absence of oxygen (under N2 saturation), different product distributions are observed. freethinktech.com

Solvent Effects: The nature of the solvent can influence the reactivity of the photogenerated species and the stability of the parent N-nitrosamine. Studies on the denitrosation of various nitrosamines have shown that the reactivity of nucleophiles, which can attack the protonated form of the nitrosamine (B1359907), changes with the polarity of the solvent. researchgate.net

Table 1: Influence of Solution Parameters on N-Nitrosamine Photolysis (Based on NDMA studies)

| Parameter | Observed Effect on NDMA Photolysis | Reference |

| pH | Rate is faster at lower pH (e.g., pH 3) compared to neutral pH. | researchgate.net |

| Dissolved Oxygen | Increases the quantum yield and promotes formation of different products like nitrate. | freethinktech.com |

| Solvent Polarity | Affects the reactivity of nucleophiles in denitrosation reactions. | researchgate.net |

Disclaimer: This table is based on data for N-nitrosodimethylamine (NDMA) and is intended to be illustrative of the expected behavior for BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-.

Formation and Reactivity of Photolytic Products

The initial radical species generated from the homolytic cleavage of the N-N bond are highly reactive and can undergo a variety of subsequent reactions, leading to a complex mixture of final products.

The primary products from the photolysis of N-nitrosamines like NDMA in aqueous solutions include the corresponding secondary amine (e.g., dimethylamine) and nitrite (B80452) and nitrate ions. researchgate.net Smaller amounts of other products such as formaldehyde (B43269) and formic acid have also been detected. researchgate.net The photolysis of N-nitrosodiethylamine (NDEA) under UV irradiation also yields nitrite and nitrate ions. jfda-online.comnih.gov

In the presence of dissolved oxygen, the formation of nitramines is a possible pathway. nih.gov Photolysis of nitramines can also occur through homolytic scission of their N-N bond, generating an amino radical and nitrogen dioxide (NO2). nih.gov

Photoinduced Nitrosation Reactions with Substrates

While the primary photochemical process is bond cleavage, N-nitrosamines can also act as photoinduced nitrosating agents under certain conditions. For example, NDMA has been shown to cause acid-free photoinduced nitrosation of certain substrates. nih.gov This reactivity highlights the potential for photoexcited N-nitrosamines to transfer their nitroso group to other molecules.

Oxidative Transformations

In addition to photochemical pathways, N-nitrosamines can undergo oxidative transformations. The presence of strong oxidizing agents can lead to the degradation of these compounds. For example, UV-based advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) are effective in destroying N-nitrosamines. mdpi.com The hydroxyl radical can react with N-nitrosamines at very high rates. mdpi.com

The initial step in the hydroxyl radical-induced degradation of N-nitrosamines is typically hydrogen abstraction from a carbon atom alpha to the amino nitrogen. mdpi.com This process initiates a cascade of reactions leading to the breakdown of the molecule. The specific products of oxidative transformations will depend on the reaction conditions and the structure of the N-nitrosamine.

Reactions with Hydroxyl Radicals in Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) generate highly reactive hydroxyl radicals (•OH) that are effective in degrading organic contaminants. The primary degradation pathway for N-nitrosamines in most AOPs is their reaction with these radicals. The reactivity of a specific N-nitrosamine is largely dependent on its molecular structure, particularly the presence of hydrogen atoms on the carbon atoms adjacent to the amine nitrogen (α-hydrogens).

The reaction between N-nitrosamines and hydroxyl radicals is initiated primarily through hydrogen atom abstraction from the C-H bonds of the alkyl groups. For N-nitrosamines, the most favorable site for this abstraction is the α-C–H bond, as the resulting carbon-centered radical is stabilized by the adjacent nitrogen atom.

In the case of compounds structurally similar to BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), hydrogen abstraction is the dominant pathway. For NDMA, the reaction with •OH leads to the formation of the •CH2N(CH3)NO radical. Theoretical studies using density functional theory (DFT) have confirmed that hydrogen abstraction from the methyl group is the most favorable reaction pathway for NDMA. While less significant, the addition of the hydroxyl radical to the molecule is another possible, though less favorable, reaction pathway.

Table 1: Reaction Rate Constants for Nitrosamines with Hydroxyl Radicals

| Compound | Rate Constant (k•OH) M⁻¹s⁻¹ | Primary Mechanism |

| N-nitrosodimethylamine (NDMA) | 2.58 x 10⁸ - 4.2 x 10⁸ | H-abstraction |

| N-nitrosodiethylamine (NDEA) | 1.2 x 10⁹ - 4.16 x 10⁹ | H-abstraction |

| N-nitrosopiperidine (NPIP) | 2.13 x 10⁹ | H-abstraction |

Following the initial hydrogen abstraction, the resulting carbon-centered radical undergoes a series of rapid subsequent reactions. In an oxygenated aqueous solution, this radical can react with molecular oxygen to form a peroxy radical. This peroxy radical is a key intermediate that can undergo further transformations, leading to a variety of degradation products. For simpler nitrosamines like NDMA and NDEA, these pathways result in the formation of products such as formaldehyde, acetaldehyde (B116499), and the corresponding nitramines. The degradation can ultimately lead to smaller aldehydes, carboxylic acids, and inorganic ions like nitrate and nitrite.

Chemical Oxidation to Nitramines

N-nitrosamines can be chemically oxidized to their corresponding nitramine analogs. This transformation has been observed using strong oxidants like permanganate (B83412). Studies on NDMA have shown that it can be effectively oxidized by permanganate, with the reaction following second-order kinetics. The proposed reaction mechanism involves the formation of a nitramine intermediate, which is subsequently hydrolyzed to form nitrate as the major final product. The reactivity of different nitrosamines with permanganate is highly dependent on their specific molecular structure.

Ozonation Degradation Mechanisms

Ozone is another oxidant used for the degradation of N-nitrosamines in water treatment. The reaction rate between ozone and N-nitrosamines is highly dependent on the molecular structure of the nitrosamine. Research indicates that ozone preferentially attacks the α-hydrogen position of the amine group. For N-nitrosamines that possess an α-hydrogen, the second-order rate constants for their reaction with ozone are significantly higher than for those without, such as N-nitrosodiphenylamine.

The primary ozonation product of N-nitrosodimethylamine has been identified as N,N-dimethylnitramine (a nitramine). The degradation of NDMA by ozone appears to be dominated by the direct reaction with molecular ozone rather than by radicals generated during the process. This was concluded from studies where the presence of a radical scavenger did not significantly impact the degradation rate.

Table 2: Second-Order Rate Constants for Nitrosamine Reactions with Ozone

| Compound | Rate Constant (kO₃) M⁻¹s⁻¹ (at pH 7) | Key Structural Feature |

| N-nitrosamines with α-hydrogen | 10 - 25 | Presence of α-hydrogen |

| N-nitrosodiphenylamine | 0.2 | No α-hydrogen |

Nucleophilic Reactions

Currently, publicly available scientific literature does not provide specific details regarding the nucleophilic reactions of BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-. The reactivity of the N-nitroso group and the surrounding substituents would theoretically govern its behavior in the presence of nucleophiles, but specific pathways, products, and reaction kinetics for this compound have not been documented in the reviewed sources.

Reactions with Organometallic Reagents (e.g., organolithium compounds, Grignard reagents)

The N-nitroso group of N-nitrosamines is weakly electrophilic at the nitrogen atom, making it susceptible to nucleophilic attack by strong nucleophiles like organolithium and Grignard reagents. nih.gov While specific studies on N-methyl-N-nitroso-1-phenylethanamine are not detailed in the reviewed literature, the general reaction mechanism for N-nitrosamines involves the addition of the organometallic reagent (R³M) to the nitroso nitrogen. nih.gov

This initial attack forms an unstable oxyhydrazine intermediate. nih.gov This intermediate subsequently undergoes elimination to yield one of two possible products: a hydrazone or an azomethine imine, depending on the structure of the attacking reagent. nih.gov In the case of Grignard reagents, the elimination can occur even before the reaction is quenched with a protic solvent. nih.gov This reactivity provides a pathway for the synthetic modification of the nitrosamine structure.

Electrophilic Attack at the Oxygen Atom to Form O-Substituted Hydroxydiazenium Salts

The oxygen atom of the nitroso group in N-nitrosamines can act as a nucleophile, reacting with various electrophiles. nih.gov This reaction results in the formation of O-substituted hydroxydiazenium salts. nih.gov For N-methyl-N-nitroso-1-phenylethanamine, this reaction would involve the lone pair of electrons on the oxygen atom attacking an electrophilic species.

A range of alkylating agents can serve as the electrophile in this transformation, including:

Trialkyloxonium salts nih.gov

Dimethyl sulfate (B86663) nih.gov

Alkyl fluorosulfonates nih.gov

Alkyl halides in the presence of silver perchlorate (B79767) nih.gov

The resulting alkoxydiazenium salts are a distinct class of derivatives with altered reactivity compared to the parent nitrosamine. nih.gov

Acid-Catalyzed Reactions and Denitrosation Pathways

In acidic conditions, N-nitrosamines undergo protonation, which can lead to denitrosation—the cleavage of the N-NO bond to yield a secondary amine. nih.gov For N-nitrosamines, protonation predominantly occurs on the oxygen atom, forming a hydroxydiazenium salt, which is predicted to be significantly more stable than its N-protonated counterpart. nih.gov

Despite the lower stability of the N-protonated species, its formation is often invoked to explain the mechanism of acid-catalyzed denitrosation. nih.gov The proposed pathway involves the formation of the N-protonated nitrosamine, which is then attacked by a nucleophile, leading to the cleavage of the N-N bond and the release of the corresponding secondary amine, in this case, N-methyl-1-phenylethylamine. nih.gov The denitrosation reaction can often be accelerated by the addition of nucleophiles such as bromide, thiocyanate, or thiourea (B124793) to the acidic solution. nih.gov However, studies on N-alkyl-N-nitrosoaniline derivatives in ethanolic HCl have shown that under certain conditions, such as in specific solvent systems or at high nucleophile concentrations, the reaction kinetics can change, indicating a shift in the rate-determining step of the reaction. nih.gov

Biotransformations and Enzymatic Reactivity (Focus on chemical transformations)

N-nitrosamines are generally pro-carcinogens that require metabolic activation to exert their biological effects. nih.gov This activation is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov

Cytochrome P450-Mediated α-Hydroxylation

The critical initial step in the metabolic activation of N-nitrosamines is enzymatic hydroxylation at an α-carbon (a carbon atom adjacent to the nitrosated nitrogen). nih.govnih.gov For N-methyl-N-nitroso-1-phenylethanamine, there are two potential sites for α-hydroxylation: the methyl group and the α-carbon of the 1-phenylethyl group. This process is catalyzed by CYP monooxygenases. nih.gov Studies on other nitrosamines have identified specific CYP enzymes involved in their metabolism. nih.gov

Table 1: Cytochrome P450 Enzymes in Nitrosamine Metabolism

| Nitrosamine | Key Metabolizing CYP Enzymes | Source |

|---|---|---|

| N-nitrosodimethylamine (NDMA) | CYP2E1, CYP2A6 | nih.gov |

| N-nitrosodiethylamine (NDEA) | CYP2E1 | nih.gov |

The hydroxylation of unsymmetrical nitrosamines like N-nitrosomethylethylamine (NMEA) has shown that the reaction can occur at either alkyl group, with studies suggesting a higher rate of hydroxylation at the α-position of the ethyl group compared to the methyl group. nih.gov A similar preference might be expected for N-methyl-N-nitroso-1-phenylethanamine.

Formation of Unstable N-Nitrosocarbinolamine Intermediates

The product of CYP-mediated α-hydroxylation is an α-hydroxynitrosamine, also known as an N-nitrosocarbinolamine. nih.gov This intermediate is a phase I metabolite and is characteristically unstable. nih.govnih.gov For N-methyl-N-nitroso-1-phenylethanamine, two different N-nitrosocarbinolamine intermediates could be formed, depending on the site of hydroxylation.

Decomposition to Diazonium Ions and Subsequent Alkylating Species (e.g., DNA alkylating agents)

The instability of the N-nitrosocarbinolamine intermediates leads to their spontaneous decomposition. nih.govnih.gov This breakdown involves a rearrangement that releases water and an aldehyde or ketone. nih.gov The specific aldehyde released depends on the hydroxylation site: formaldehyde would be produced from hydroxylation of the methyl group, while 1-phenylethanone would result from hydroxylation of the 1-phenylethyl group.

This decomposition generates a highly reactive diazonium ion. nih.govnih.gov Diazonium ions are potent alkylating agents that can react with biological macromolecules, most notably DNA. nih.govnih.gov This DNA alkylation is considered the molecular initiating event that can lead to mutations. nih.govnih.gov The diazonium ions may further decompose by eliminating a molecule of nitrogen to form even more reactive carbenium ions, which are the ultimate alkylating species. nih.gov The reaction of these electrophilic species with DNA can form various adducts, such as O⁶-methylguanine, N⁷-methylguanine, and N³-methyladenine, which can disrupt normal DNA structure and function. nih.gov

Table 2: Potential Decomposition Products of Metabolically Activated N-methyl-N-nitroso-1-phenylethanamine

| Site of α-Hydroxylation | Intermediate | Decomposition Products | Alkylating Species |

|---|---|---|---|

| Methyl Group | N-(hydroxymethyl)-N-nitroso-1-phenylethanamine | Formaldehyde, 1-Phenylethyldiazonium ion | 1-Phenylethyl cation |

Benzylating Properties and DNA Adduct Formation

This activation leads to the formation of a benzyldiazonium ion or a related electrophilic intermediate that can subsequently react with nucleophilic sites on biological macromolecules, including DNA. The interaction of such benzylating agents with DNA results in the formation of covalent DNA adducts. Benzylation of DNA is considered a significant biological event that can contribute to the mutagenic and carcinogenic properties of these compounds. nih.gov Studies on model benzylating agents, such as N-nitrosobenzylurea, have demonstrated direct mutagenic activity, confirming that the benzylation of DNA leads to a distinct biological consequence. nih.gov

The formation of DNA adducts by N-nitroso compounds is a critical step in the initiation of carcinogenesis. nih.gov These adducts can include alkylation at various positions on DNA bases, with O⁶-alkylation of guanine (B1146940) and O⁴-alkylation of thymine (B56734) being particularly pro-mutagenic lesions. nih.govnih.gov While the specific adduct profile for N-nitroso-N,alpha-dimethylbenzylamine has not been detailed, it is expected to form benzyl (B1604629) adducts on DNA. The formation of these bulky adducts can distort the DNA helix, interfere with replication and transcription, and lead to mutations if not repaired.

Table 1: Mutagenicity of Model Benzylating N-Nitroso Compounds

| Compound | Test Organism | Mutagenic Activity | Activation Requirement |

|---|---|---|---|

| N-nitrosobenzylurea | Salmonella typhimurium TA98 & TA1535 | Direct-acting mutagen nih.gov | None nih.gov |

| N-nitroso-p-methylbenzylurea | Salmonella typhimurium TA98 & TA1535 | Direct-acting mutagen nih.gov | None nih.gov |

| N-nitroso-alpha-acetoxybenzyl-benzylamine | Salmonella typhimurium TA98 & TA1535 | Mutagenic nih.gov | None nih.gov |

This table is generated based on findings from analogous compounds to illustrate the biological activity associated with benzylation.

Regiochemical Specificity in Nitrosative Dealkylation

Nitrosative dealkylation is a key metabolic or chemical transformation pathway for tertiary amines, leading to the formation of a nitrosamine and an aldehyde. For an existing nitrosamine like N-nitroso-N,alpha-dimethylbenzylamine, the relevant process is metabolic dealkylation, which involves enzymatic oxidation and cleavage of the alkyl groups from the nitrogen atom. The regioselectivity of this process—whether the methyl or the α-methylbenzyl (phenylethyl) group is preferentially removed—is determined by the mechanism of enzymatic attack.

Studies on the analogous nitrosative dealkylation of N,N-dialkyl aromatic amines show that the reaction mechanism and, consequently, the regioselectivity are highly dependent on reaction conditions, particularly acidity. nih.gov One proposed mechanism involves the oxidation of the amine to a radical cation. nih.gov This is followed by the loss of a proton from an α-carbon to form an α-amino radical, which is then oxidized to an iminium ion. Hydrolysis of the iminium ion yields a secondary amine and a carbonyl compound.

In the context of N-nitroso-N,alpha-dimethylbenzylamine, metabolic α-hydroxylation is the key activation step. The regioselectivity would depend on which α-carbon is targeted by cytochrome P450 enzymes: the carbon of the N-methyl group or the α-carbon of the phenylethyl group.

Pathway A (Demethylation): Hydroxylation of the N-methyl group would lead to an unstable α-hydroxymethylnitrosamine, which would decompose to yield N-nitroso-alpha-methylbenzylamine and formaldehyde.

Pathway B (De-phenylethylation): Hydroxylation of the benzylic α-carbon would generate an unstable α-hydroxy-phenylethyl derivative. This would decompose to yield N-methylnitrosamine and acetophenone.

The relative stability of the potential radical or carbocation intermediates plays a crucial role. The benzylic position is generally more susceptible to oxidation and stabilization of positive charge, suggesting that de-phenylethylation (Pathway B) might be a significant pathway. However, steric factors and the specific binding orientation within the enzyme's active site are also critical determinants of regioselectivity. Without specific experimental data for N-nitroso-N,alpha-dimethylbenzylamine, the precise regiochemical preference remains speculative.

Nitroreductase-Triggered Cyclization to Indazoles

A specific chemical transformation observed for certain benzylamine derivatives is the nitroreductase-triggered cyclization to form indazole structures. This reaction, however, has strict structural requirements. The process involves the enzymatic reduction of a 2-nitrobenzylamine derivative to a reactive 2-nitrosobenzylamine intermediate. nih.govnih.gov This intermediate then undergoes spontaneous intramolecular cyclization, where the nitroso group attacks the benzylic carbon, followed by aromatization to yield an indazole ring system. nih.govnih.gov

This transformation is fundamentally dependent on the presence of a nitro group at the ortho (C2) position of the benzyl ring, in close proximity to the aminomethyl side chain. The compound , BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-, is not specified to contain a 2-nitro substituent. Therefore, this nitroreductase-triggered cyclization pathway to indazoles is not an applicable transformation for this compound as named.

Thermal Degradation Profiles and Mechanisms

The thermal stability and decomposition pathways of N-nitroso compounds are of significant interest due to their presence as potential contaminants in various materials and their typically hazardous nature. While a specific thermal degradation profile for N-nitroso-N,alpha-dimethylbenzylamine is not available in the cited literature, the thermal behavior of other nitrosamines and nitrogen-containing compounds provides a general framework for its expected decomposition.

The thermal decomposition of nitrosamines is generally initiated by the homolytic cleavage of the weakest bond in the molecule, which is the N-N bond. This initial step would generate a nitric oxide radical (•NO) and an aminyl radical (C₆H₅CH(CH₃)N•(CH₃)).

General Decomposition Steps:

Initiation: Cleavage of the N-N bond. C₆H₅CH(CH₃)N(CH₃)NO → C₆H₅CH(CH₃)N•(CH₃) + •NO

Propagation/Secondary Reactions: The resulting radicals can undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and fragmentation. The aminyl radical could fragment, for instance, by β-scission. The complex mixture of reactive radical species leads to the formation of a variety of smaller volatile products.

Studies on other organic nitrogen compounds show that thermal decomposition often proceeds in multiple stages, with the type of emitted volatile products indicating a radical-based mechanism. mdpi.commdpi.com For example, the thermal decomposition of N-nitrosopiperazine in an aqueous solution was found to follow Arrhenius temperature dependence with a calculated activation energy of 94 kJ/mol. researchgate.net High temperatures, often exceeding several hundred degrees Celsius, are typically required for the complete decomposition of such compounds. mdpi.comnih.gov The final decomposition products in an inert atmosphere would likely include various hydrocarbons, nitrogen gas (N₂), and nitrogen oxides, while in an oxidizing atmosphere, products would also include CO₂ and H₂O. mdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO- (N-nitroso-N,alpha-dimethylbenzylamine) | C₁₀H₁₄N₂O |

| N-nitrosomethylbenzylamine | C₈H₁₀N₂O |

| N-nitrosobenzylurea | C₈H₉N₃O₂ |

| N-nitroso-p-methylbenzylurea | C₉H₁₁N₃O₂ |

| N-nitroso-alpha-acetoxybenzyl-benzylamine | C₁₆H₁₆N₂O₃ |

| N-nitroso-acetoxymethyl-benzylamine | C₁₀H₁₂N₂O₃ |

| Guanine | C₅H₅N₅O |

| Thymine | C₅H₆N₂O₂ |

| N-nitroso-alpha-methylbenzylamine | C₈H₁₀N₂O |

| Formaldehyde | CH₂O |

| N-methylnitrosamine (N-Nitrosodimethylamine) | C₂H₆N₂O |

| Acetophenone | C₈H₈O |

| 2-nitrobenzylamine | C₇H₈N₂O₂ |

| Indazole | C₇H₆N₂ |

| Nitric oxide | NO |

| N-nitrosopiperazine | C₄H₈N₂O |

| Carbon dioxide | CO₂ |

| Water | H₂O |

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of nitrosamine (B1359907) analysis, providing the necessary separation from complex sample matrices. Both gas and liquid chromatography are employed, each with specific detectors to enhance sensitivity and selectivity.

Gas Chromatography (GC) Applications

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile nitrosamines. nih.govnih.govpmda.go.jp The thermal stability of the analyte is a crucial consideration, as some nitrosamines can degrade in the high temperatures of the GC inlet. epa.gov

Gas chromatography with a Nitrogen-Phosphorous Detector (NPD) offers high selectivity for nitrogen-containing compounds. This makes it a suitable technique for screening for nitrosamines. keikaventures.comusp.org The NPD is a thermionic detector that shows a strong response to compounds containing nitrogen and phosphorus atoms. While not as specific as a mass spectrometer, its selectivity provides an advantage over less specific detectors like the Flame Ionization Detector (FID). researchgate.net For the analysis of BENZYLAMINE (B48309), alpha,N-DIMETHYL-N-NITROSO-, a method would typically involve direct injection of a concentrated extract onto a capillary GC column.

Typical GC-NPD Parameters for Nitrosamine Analysis:

| Parameter | Value |

|---|---|

| Column | Mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane) |

| Injector Temp. | 200-250 °C |

| Oven Program | Temperature ramp from ~50°C to 280°C |

| Detector Temp. | 250-300 °C |

| Carrier Gas | Helium or Hydrogen |

A key consideration is the potential for thermal degradation of N-nitrosodiphenylamine, a related aromatic nitrosamine, in the GC inlet. epa.gov Similar thermal lability could be a factor for BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-, necessitating careful optimization of the injector temperature.

The Nitrogen Chemiluminescence Detector (NCD) is another highly specific detector for nitrogen-containing compounds and is often considered superior to NPD in terms of selectivity and sensitivity for nitrosamine analysis. researchgate.netrsc.orgnih.govresearchgate.net The NCD works by converting nitrogen compounds to nitric oxide (NO) at high temperatures, which then reacts with ozone to produce light (chemiluminescence). The amount of light produced is directly proportional to the amount of nitrogen in the sample. This detector provides an equimolar response to nitrogen, simplifying quantification.

Comparative Performance of GC-NCD for Nitrosamines:

| Feature | Performance Characteristic |

|---|---|

| Selectivity | High for nitrogen compounds |

| Sensitivity | Generally higher than NPD for nitrosamines researchgate.net |

| Linearity | Excellent over a wide concentration range |

| Interferences | Minimal from non-nitrogen containing compounds |

The application of GC-NCD to tobacco-specific nitrosamines has been well-documented, demonstrating its suitability for complex matrices. rsc.orgresearchgate.net This suggests its potential for the analysis of BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO- in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the identification and quantification of nitrosamines. nih.govnih.govmdpi.comnih.gov The mass spectrometer provides structural information, allowing for confident identification of the target analyte. For routine analysis, selected ion monitoring (SIM) is often used to enhance sensitivity by monitoring only the characteristic ions of the analyte. nih.gov

A derivatization step can sometimes be employed to improve the chromatographic properties and mass spectrometric response of nitrosamines. researchgate.net This involves denitrosation followed by reaction with a derivatizing agent. However, direct analysis is often preferred for its simplicity.

Key Aspects of GC-MS Analysis:

| Aspect | Description |

|---|---|

| Ionization | Typically Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Ion Trap |

| Acquisition Mode | Full Scan for identification, SIM for quantification |

| Confirmation | Based on retention time and mass spectrum matching |

For trace-level analysis in complex matrices, GC-Tandem Mass Spectrometry (GC-MS/MS) is the method of choice. gcms.czrestek.comshimadzu.com This technique involves the selection of a precursor ion, its fragmentation, and the detection of a specific product ion. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances selectivity and sensitivity. restek.comshimadzu.com The development of GC-MS/MS methods is often required for the analysis of nitrosamine impurities in pharmaceutical products to meet stringent regulatory limits. nih.govrestek.com

Typical GC-MS/MS Parameters for Nitrosamine Analysis:

| Parameter | Setting/Value |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon or Nitrogen |

| LOD/LOQ | Low ppb to ppt (B1677978) levels |

The FDA has developed GC-MS headspace methods for the analysis of several nitrosamines in drug products, highlighting the importance of this technique for regulatory purposes. fda.gov

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become an indispensable technique for the analysis of a broad range of nitrosamines, including those that are non-volatile or thermally labile. rsc.orgnih.govjfda-online.com This makes it highly suitable for the analysis of aromatic nitrosamines like BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-.

LC-MS/MS methods offer high sensitivity and selectivity and can often be used with minimal sample preparation. rsc.orgjapsonline.com The choice of ionization source is critical, with Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) being the most common for nitrosamine analysis. nih.govjapsonline.comlcms.czmdpi.com

Common LC-MS/MS Configuration for Nitrosamine Analysis:

| Component | Description |

|---|---|

| LC Column | Reversed-phase C18 or Phenyl-Hexyl |

| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile (B52724) with a formic acid modifier |

| Ionization Source | APCI or ESI, typically in positive ion mode |

| Detection | MRM for quantification |

Recent methods have focused on the simultaneous determination of multiple nitrosamines in various matrices, including pharmaceuticals and solvents, demonstrating the versatility of LC-MS/MS. nih.govjfda-online.comresearchgate.net The development of methods for nitrosamine drug substance-related impurities (NDSRIs) further underscores the importance of this technique in pharmaceutical quality control. lcms.czmdpi.com

Spectroscopic Detection Techniques

Spectroscopic techniques are used for the detection of BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO- following chromatographic separation or for its direct measurement in simpler sample matrices.

UV-Vis spectrophotometry can be used for the detection of nitrosamines as they typically exhibit a characteristic UV absorption maximum. While the specific UV-Vis absorption spectrum for BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO- is not provided in the search results, N-nitrosamines generally show a weak absorption band around 330-370 nm, which is attributed to the n→π* transition of the N-N=O chromophore. A more intense absorption is typically observed in the 230-240 nm region. This property allows for the use of a UV detector in conjunction with liquid chromatography for the detection of this class of compounds.

Chemiluminescence Detection Methods

Chemiluminescence (CL) based methods are widely employed for the analysis of N-nitrosamines due to their high sensitivity and selectivity, particularly when coupled with a separation technique. acs.orgresearchgate.net These methods typically rely on the cleavage of the N-NO bond to liberate a nitric oxide (NO) radical, which is then detected via a light-producing reaction.

The acidic triiodide-chemiluminescence (HI₃-CL) method is a robust technique for quantifying the total N-nitrosamine (TONO) content in a sample. acs.orgacs.orgusea.org The principle involves the chemical denitrosation of N-nitroso compounds by a refluxing solution of acidic triiodide (a mixture of potassium iodide and iodine in an acid like glacial acetic acid). acs.orgusea.org This reaction efficiently cleaves the N-NO bond, releasing nitric oxide (NO). acs.org

The liberated NO gas is then purged from the reaction vessel and carried by an inert gas stream into a chemiluminescence detector. acs.org Inside the detector, the NO reacts with ozone (O₃) to form electronically excited nitrogen dioxide (NO₂). As the excited NO₂ relaxes to its ground state, it emits a photon of light in the near-infrared region. labcompare.comusp.org The intensity of this emitted light is directly proportional to the concentration of NO, and thus to the total molar concentration of N-nitrosamines in the original sample. usea.org

An alternative to chemical denitrosation is the use of ultraviolet (UV) photolysis. The UV-photolysis-chemiluminescence (CL) method also measures the total N-nitrosamine (TONO) concentration. researchgate.netnih.gov In this approach, the sample is passed through a microphotochemical reactor where it is exposed to high-intensity UV light, typically from a low-pressure mercury lamp. researchgate.net

The UV energy is sufficient to induce photolytic cleavage (photolysis) of the relatively weak N-NO bond in nitrosamines, releasing nitric oxide (NO). researchgate.netacs.org Similar to the HI₃-CL method, the generated NO is then quantified via its chemiluminescent reaction with ozone. researchgate.net

This method offers several advantages, including the elimination of harsh and potentially interfering chemical reagents. researchgate.net However, its efficiency can be affected by the sample matrix; for instance, substances in the matrix that absorb UV light can reduce the efficiency of nitrosamine photolysis. nih.gov Comparative studies have shown that while both HI₃-CL and UV-CL methods are effective, their relative performance can vary depending on the sample matrix, with the HI₃-CL method sometimes showing higher TONO values in complex samples like wastewater, potentially due to matrix interferences affecting the UV-CL method. nih.govnih.gov For 66 structurally diverse N-nitroso compounds, the HI₃-CL method showed conversion efficiencies ranging from 38% to 99%. nih.gov

Table 1: Comparison of Chemiluminescence (CL) Methods for Total N-Nitrosamine (TONO) Analysis

| Feature | Acidic Triiodide (HI₃)-CL | UV-Photolysis-CL |

| Principle | Chemical denitrosation via acidic triiodide reagent to liberate NO. acs.orgusea.org | Photolytic cleavage of the N-NO bond via UV irradiation to liberate NO. researchgate.net |

| Detection | Chemiluminescence from the reaction of NO with O₃. labcompare.comusp.org | Chemiluminescence from the reaction of NO with O₃. researchgate.net |

| Measurement | Total N-Nitrosamine (TONO) concentration. acs.org | Total N-Nitrosamine (TONO) concentration. researchgate.net |

| Advantages | Robust and widely applicable; less susceptible to UV-absorbing matrix components. nih.gov | Avoids use of harsh chemical reagents; can be operated in continuous mode. researchgate.netresearchgate.net |

| Disadvantages | Requires handling of corrosive reagents; potential interference from nitrites. usea.org | Performance can be affected by matrix interferences (e.g., UV-absorbing compounds). nih.gov |

| Applicability | Environmental water samples, wastewater. acs.orgacs.org | Drinking water, personal care products, wastewater. researchgate.netnih.gov |

The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector used for the specific analysis of N-nitroso compounds. labcompare.comnih.gov It has been considered an industry standard for nitrosamine analysis for decades. usp.orgchromatographytoday.com Unlike the total nitrosamine methods described above, when coupled with a chromatographic separation technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), the TEA allows for the identification and quantification of individual N-nitrosamines, including BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-. nih.govpmda.go.jp

The operating principle of the TEA involves three main stages:

Pyrolysis: The effluent from the GC or HPLC column enters a high-temperature pyrolysis chamber (typically ~500°C). labcompare.com The thermal energy selectively cleaves the weak N-NO bond of any N-nitroso compounds present, releasing a nitric oxide (NO) radical. labcompare.comusp.org The selectivity arises because this bond breaks at a lower temperature than most C-N, C-C, or C-H bonds. labcompare.com

Reaction with Ozone: The resulting gas stream, containing the NO radical, is passed into a reaction chamber where it is mixed with ozone (O₃). This leads to the same chemiluminescent reaction as in other CL detectors, producing excited nitrogen dioxide (NO₂*). usp.org

Detection: As the NO₂* molecules decay to their ground state, they emit photons. This light is detected by a sensitive photomultiplier tube, generating a signal that is proportional to the amount of the specific N-nitroso compound eluting from the chromatograph at that time. labcompare.comusp.org

The TEA detector is renowned for its excellent sensitivity, with detection limits in the picogram range, and its high degree of selectivity for the nitroso functional group, which minimizes interference from other nitrogen-containing compounds in the sample matrix. labcompare.comchromatographytoday.com

Table 2: Overview of the Thermal Energy Analyzer (TEA)

| Aspect | Description |

| Principle | Selective thermal cleavage (pyrolysis) of the N-NO bond to release a nitric oxide (NO) radical. labcompare.comnih.gov |

| Detection | Chemiluminescence resulting from the reaction of the liberated NO radical with ozone (O₃). usp.org |

| Coupling | Typically interfaced with Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). nih.govselectscience.net |

| Selectivity | Highly selective for N-nitroso compounds, with minimal interference from other substances. labcompare.comchromatographytoday.com |

| Sensitivity | Very high, capable of detecting trace amounts at the picogram level (e.g., <2 pgN/second). labcompare.com |

| Applications | Quantification of specific volatile and non-volatile N-nitrosamines in pharmaceuticals, food, rubber products, and environmental samples. ijpsjournal.comnih.govselectscience.net |

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical prerequisite for the accurate trace-level analysis of N-nitrosamines, as it serves to isolate and concentrate the target analytes from the sample matrix. thermofisher.com The choice of technique depends on the physicochemical properties of the analyte (e.g., volatility, polarity), the complexity of the matrix, and the required sensitivity. ijpsjournal.comresearchgate.net

Solid-Phase Extraction (SPE): This is one of the most common techniques for the cleanup and pre-concentration of nitrosamines from liquid samples. b-cdn.net The sample is passed through a cartridge containing a solid sorbent material that retains the analytes of interest. After washing away interfering components, the retained nitrosamines are eluted with a small volume of a suitable solvent. Activated carbon is a popular sorbent for this purpose. b-cdn.net SPE is advantageous for its efficiency, potential for automation, and ability to handle larger sample volumes.

Liquid-Liquid Extraction (LLE): LLE is a traditional method that separates compounds based on their differential solubility in two immiscible liquid phases, such as an aqueous sample and an organic solvent (e.g., dichloromethane). thermofisher.comresearchgate.net While effective, LLE can be labor-intensive and may require large volumes of organic solvents.

Miniaturized and Green Techniques: To improve efficiency and reduce environmental impact, several miniaturized sample preparation methods have been developed.

Solid-Phase Microextraction (SPME): This technique uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (or its headspace), and analytes partition onto the coating. The fiber is then transferred directly to the injection port of a chromatograph for thermal desorption and analysis. researchgate.net

Headspace Single-Drop Microextraction (HS-SDME): This method utilizes a single micro-drop of an extraction solvent suspended from the tip of a microsyringe needle and exposed to the headspace above a heated sample. It has been explored as a sustainable sample preparation method using water as the extraction solvent for nitrosamines in pharmaceutical tablets. nih.govresearchgate.net

These enrichment strategies are essential for achieving the low detection limits required by regulatory agencies and can be tailored for the specific analysis of BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO- from complex pharmaceutical or environmental matrices. acs.orgaurigeneservices.com

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Sample preparation is a crucial step to isolate target analytes from the matrix, reduce interferences, and concentrate the sample to achieve the desired sensitivity. nih.gov Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common conventional techniques for preparing N-nitrosamine samples for analysis. nasa.govresearchgate.net

Solid Phase Extraction (SPE) is a widely used technique for isolating N-nitrosamines from diverse matrices, including drug substances and products. nih.govresearchgate.net The process involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is later eluted using a small volume of an appropriate solvent. nasa.gov For N-nitrosamines, activated coconut charcoal is a common sorbent, and acetone (B3395972) is often used for elution. nasa.gov Strong cation-exchange functionalized polymeric sorbents have also been successfully used for extracting small molecule nitrosamine impurities from cough syrups. nih.gov SPE is effective in removing a significant portion of the active pharmaceutical ingredient (API), which can interfere with analysis and contaminate the analytical system. nih.gov

Liquid-Liquid Extraction (LLE) involves the separation of compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent like dichloromethane (B109758). nasa.govresearchgate.net For instance, EPA Method 607 specifies the use of LLE with dichloromethane to extract N-nitrosodimethylamine (NDMA) from water samples. nasa.gov Automated LLE systems have been developed to improve the precision and repeatability of the extraction process for nitrosamine analysis in drug products. researchgate.net

Microextraction Techniques

In recent years, microextraction techniques have gained prominence as they offer significant advantages, including reduced consumption of organic solvents, lower costs, and faster sample preparation times. researchgate.net These methods are miniaturized versions of conventional extraction techniques.

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample or its headspace. researchgate.netnih.gov The analytes adsorb to the fiber and are then thermally desorbed directly into the injection port of a gas chromatograph. researchgate.net SPME has been successfully applied to the analysis of various N-nitrosamines in water and food samples, demonstrating excellent selectivity and rapid analysis times compared to traditional methods. researchgate.netnih.gov For volatile nitrosamines, headspace SPME is particularly effective. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized LLE technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. bohrium.comgoogle.com This creates fine droplets, leading to a high surface area for rapid extraction of the analyte into the organic phase. google.com The organic phase is then collected and analyzed. google.com Automated DLLME methods coupled with GC-MS have been developed for determining N-nitrosamines in water samples, achieving low detection limits and good linearity. bohrium.com

Application of Internal Standards (e.g., isotopically labeled compounds) for Quantitative Analysis

The use of internal standards (IS) is fundamental for achieving accurate and precise quantification in the analysis of trace-level impurities like N-nitrosamines. clearsynth.com An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. usp.org Stable Isotope-Labeled (SIL) internal standards are considered the gold standard for mass spectrometry-based quantification. bujnochem.com

SILs are compounds in which one or more atoms have been replaced by a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). usp.orgbujnochem.com For example, NDMA-d₆ is a commonly used internal standard for the analysis of NDMA. nih.govrsc.org Because SILs have nearly identical physicochemical properties to their non-labeled counterparts, they co-elute chromatographically and experience similar effects during sample preparation, extraction, and ionization. usp.orgbujnochem.com This allows them to effectively compensate for sample matrix effects (ion suppression or enhancement) and variations in extraction recovery, significantly improving the accuracy and reliability of the quantification. pmda.go.jpclearsynth.combujnochem.com While deuterated standards are common, ¹⁵N- or ¹³C-labeled standards are sometimes preferred to avoid the potential for hydrogen-deuterium exchange under certain analytical conditions. usp.org

Method Validation and Performance Metrics

For an analytical method to be considered reliable for the routine quality control of N-nitrosamines, it must undergo rigorous validation. nih.gov Validation demonstrates that the method is suitable for its intended purpose by assessing key performance characteristics as outlined by guidelines from bodies like the International Conference on Harmonisation (ICH). acs.orgnih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. pmda.go.jp The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with acceptable precision and accuracy. pmda.go.jpdegres.eu Given the potent carcinogenicity of N-nitrosamines, analytical methods must achieve extremely low LOD and LOQ values, often in the parts-per-billion (ppb) or ng/mL range, to meet stringent regulatory limits. ijpsjournal.comnih.gov Achieving sufficient sensitivity is a primary challenge in method development. youtube.com For routine testing, the method's LOQ should be at or below the acceptable intake (AI) limit for the specific nitrosamine. aurigeneservices.com

The table below presents a range of reported LOD and LOQ values for various N-nitrosamine compounds, illustrating the sensitivity of modern analytical techniques.

| Compound | Technique | LOD | LOQ | Matrix | Reference |

| NDMA | GC-CI-MS | 30 ng/L | - | Water | nih.gov |

| NDMA | UPLC-APCI-MS/MS | 0.35 ng/mL | 0.55 ng/mL | Tablets | nih.gov |

| NDEA | UPLC-APCI-MS/MS | 0.29 ng/mL | 0.37 ng/mL | Tablets | nih.gov |

| Various N-nitrosamines | LC-MS/MS | 0.154–0.560 ng/mL | 0.438–1.590 ng/mL | API/Capsules | nih.gov |

| Various N-nitrosamines | LC-APCI-MS/MS | 1-8 ng/L | - | Drinking Water | nih.gov |

| N-Nitroso N-Desmethyl Diphenhydramine | LC-MS/MS | 0.05 ng/mL | 0.1 ng/mL | Drug Substance | lcms.cz |

| N-Nitroso Duloxetine | LC-MS/MS | 0.02 ng/mL | 0.075 ng/mL | Drug Product | nih.gov |

| NDMA | GC-MS | 6.4 ppt | 10 ppt | Groundwater | nasa.gov |

| NDEA | GC-MS/MS | 0.02 ng/mL | - | Cough Syrup | nih.gov |

Selectivity, Linearity, and Reproducibility

Selectivity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. pmda.go.jp In the context of N-nitrosamine analysis, this is particularly important for separating the target analyte from structurally similar compounds or isomers. ijpsjournal.com The use of tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) provides high selectivity by monitoring specific precursor-to-product ion transitions. ijpsjournal.comnih.gov

Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations and is confirmed by a high correlation coefficient (R²), which should ideally be ≥ 0.99. researchgate.netresearchgate.net For nitrosamine analysis, linearity has been demonstrated in ranges from low ng/mL levels up to 100 ng/mL or higher. bohrium.comnih.gov

Reproducibility (or Precision) measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (%RSD). nih.gov For the trace-level analysis of nitrosamines, acceptable precision is critical, with typical requirements for %RSD to be less than 15% or even more stringent depending on the concentration level and regulatory context. nih.govnih.gov

| Parameter | Method | Result | Compounds | Reference |

| Linearity (R²) | LC-MS/MS | 0.99 to 1.00 | 8 N-nitrosamines | nih.gov |

| UPLC-APCI-MS/MS | > 0.999 | NDMA, NDEA | nih.gov | |

| DLLME-GC-MS | 0.988 to 0.998 | 3 N-nitrosamines | bohrium.com | |

| Reproducibility (%RSD) | LC-MS/MS | < 15% | 8 N-nitrosamines | nih.gov |

| LC-APCI-MS/MS | < 20% | 8 N-nitrosamines | nih.gov | |

| UPLC-APCI-MS/MS | 2.69% - 3.46% | NDMA, NDEA | nih.gov | |

| Recovery (%) | LC-MS/MS | 90% - 107% | 8 N-nitrosamines | nih.gov |

| LC-APCI-MS/MS | 90% - 120% | 8 N-nitrosamines | nih.gov | |

| SPE-GC-MS | 90% - 120% | Various N-nitrosamines | nih.gov |

Interferences and Matrix Effects

A significant challenge in the analysis of N-nitrosamines, especially in pharmaceutical formulations, is the presence of matrix effects. researchgate.netyoutube.com The sample matrix, which includes the API and various excipients, can contain components that co-elute with the target analyte and interfere with its ionization in the mass spectrometer source. ijpsjournal.comsciex.com This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. bujnochem.comsciex.com

Several strategies are employed to mitigate matrix effects:

Effective Sample Preparation: Techniques like SPE are used to clean up the sample and remove the bulk of the API and other interfering substances before analysis. nih.govnih.gov

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering matrix components is crucial. sciex.com

Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for nitrosamine analysis as it is generally less susceptible to matrix effects. nih.govsciex.com

Use of Stable Isotope-Labeled Internal Standards: As discussed in section 4.4.3, this is the most effective way to compensate for matrix effects, as the SIL internal standard is affected in the same way as the analyte. pmda.go.jpbujnochem.com

By carefully developing and validating analytical methods with these considerations, it is possible to achieve accurate, reliable, and robust quantification of BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO- and other N-nitrosamine impurities at the trace levels required to ensure product quality and patient safety. ijpsjournal.com

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations serve as a powerful tool to investigate the electronic structure, reactivity, and transformation pathways of chemical compounds at the atomic level. For N-nitrosamines, including the conceptual framework for BENZYLAMINE (B48309), alpha,N-DIMETHYL-N-NITROSO-, these methods provide critical insights into their mechanisms of action and formation.

Elucidation of Reaction Mechanisms (e.g., degradation pathways, formation mechanisms)

Computational studies on analogous N-nitrosamines have shed light on their formation and degradation pathways, which are presumed to be similar for BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-. The formation of N-nitrosamines often involves the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, under acidic conditions. usp.org Kinetic modeling and automated experimental studies on di-n-butylamine have shown that N-nitrosamine formation is a significant risk in aqueous solutions at pH < 6 and with higher nitrite (B80452) concentrations. usp.org

The primary degradation and metabolic activation pathway for many carcinogenic N-nitrosamines is initiated by cytochrome P450 (CYP) enzymes, predominantly CYP2E1, which hydroxylate the α-carbon atom. nih.govnih.gov This initial hydroxylation is a crucial step for their bioactivation. nih.gov For an unsymmetrical nitrosamine (B1359907) like N-nitrosomethylbenzylamine, enzymatic attack can occur on either the methyl or the benzyl (B1604629) group, leading to different biological activities. nih.gov

Computational studies on the ozonation of unsymmetrical dimethylhydrazine (UDMH), a precursor to N-nitrosodimethylamine (NDMA), indicate that the reaction proceeds through an initial hydrogen abstraction from the hydrazine's –NH2 group, followed by the oxidation of the resulting N-radical species. nih.govresearchgate.net This suggests that radical-mediated pathways can also be significant in the formation and transformation of nitrosamines. The formation of NDMA from acetaldehyde (B116499) dimethyl hydrazine (B178648) (ADMH), an intermediate, involves the preferable attack of an ozone molecule on the N=C bond of ADMH, generating a DMAN intermediate which is subsequently oxidized to NDMA. nih.govresearchgate.net

Furthermore, studies on N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine, a precursor for generating non-stabilized azomethine ylides, highlight its role in cycloaddition reactions to form N-heterocycles. enamine.net This reactivity underscores the diverse chemical transformations available to benzylamine derivatives.

Characterization of Transition States and Activation Energy Barriers

Quantum mechanical calculations are instrumental in identifying and characterizing the transition states (TS) and determining the activation energy barriers for various reaction steps. For the formation of NDMA from UDMH during ozonation, the initial attack of ozone on UDMH to generate an intermediate is identified as the rate-limiting step, with a calculated activation energy of 15.9 kcal/mol. nih.gov In another pathway involving an intermediate, the transition state for its formation was found to have an energy of 35.3 kcal/mol. nih.gov The inclusion of a solvent molecule in the model increased this barrier to 37.6 kcal/mol. nih.govresearchgate.net

For the metabolic activation of N-nitrosamines like NDMA and N-nitrosopiperidine (NPIP), the initial enzyme-catalyzed α-hydroxylation is strongly exothermic and not considered rate-determining. nih.gov The subsequent step, a proton transfer from the α-hydroxylated product to the N-nitrosamine's oxygen, is the first step with a calculated transition state barrier. nih.gov The deactivation pathway of diazonium ions to water adducts also proceeds through transition states, with calculated barriers of +17.4 kcal/mol for NDMA and +13.4 kcal/mol for NPIP. nih.gov

| Reaction Step | Compound | Activation Energy (kcal/mol) |

| Initial O₃ attack on UDMH | UDMH | 15.9 |

| Intermediate formation (ozonation) | UDMH | 35.3 (gas phase) |

| Intermediate formation (ozonation) | UDMH | 37.6 (with solvent molecule) |

| Deactivation of diazonium ion to water adduct | NDMA | +17.4 |

| Deactivation of diazonium ion to water adduct | NPIP | +13.4 |

This table presents calculated activation energies for key reaction steps in the formation and activation of analogous N-nitrosamines.

Construction of Free Energy Reaction Profiles

Free energy reaction profiles, constructed from QM calculations, provide a comprehensive view of the thermodynamic and kinetic favorability of a reaction pathway. For carcinogenic N-nitrosamines, these profiles reveal that the intermediate diazonium ions tend to react under kinetic control to form more stable DNA adducts rather than water adducts, even with similar transition-state heights. nih.govresearchgate.net In contrast, non-carcinogenic nitrosamines often yield stable carbocations that are thermodynamically controlled to form the statistically favored water adducts. nih.govresearchgate.net

The formation of benzylamine from benzonitrile (B105546) has been studied, and its relative free energy profile was constructed, showing the energy of each intermediate and transition state in kcal/mol. researchgate.net Similarly, free energy profiles for the activation of NDMA and NPIP have been detailed, setting the relative free energy of the α-hydroxylated N-nitrosamine to 0 kcal/mol. nih.govresearchgate.net These profiles show that the subsequent acid-catalyzed formation of the diazonium cation is highly exothermic for both NDMA (-42.33 kcal/mol) and NPIP (-41.6 kcal/mol). nih.gov

| Reaction Step | Compound | Relative Free Energy (kcal/mol) |

| Formation of Diazonium Cation from Hydroxy | NDMA | -42.33 |

| Formation of Diazonium Cation from Hydroxy | NPIP | -41.6 |

This table shows the calculated relative free energies for the formation of the diazonium cation from the α-hydroxylated intermediate for NDMA and NPIP.

Electron Density and Mulliken Charge Analysis

While specific electron density and Mulliken charge analyses for BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO- are not available in the reviewed literature, such analyses are fundamental in understanding the reactivity of N-nitrosamines. These calculations reveal the distribution of electronic charge within a molecule, identifying electrophilic and nucleophilic sites. For instance, in the context of structure-activity relationships, electron-withdrawing substituents can weaken the methylene (B1212753) C-H bond, activating the molecule towards metabolic transformation. nih.gov The electrostatic effects of different substituents are a key factor in altering the reactivity of an N-nitrosamine. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a means to study the dynamic behavior and interactions of molecules over time. mdpi.com While no specific MD simulations for BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO- were found, this technique is widely applied to understand the interaction of small molecules with biological macromolecules like proteins and DNA. mdpi.comjapsr.in For N-nitrosamines, MD simulations could be employed to model their binding within the active site of CYP enzymes, providing insights into the steric and electronic factors that govern the initial α-hydroxylation step. Such simulations can also elucidate the conformational changes and interactions that occur during the formation of DNA adducts, a critical event in their mutagenic and carcinogenic activity. mdpi.com

Structure-Activity Relationship (SAR) Studies (Focus on chemical reactivity and mechanistic insights)

Structure-activity relationship (SAR) studies for N-nitrosamines provide crucial insights into how chemical structure influences biological activity, often through modulating chemical reactivity. For substituted N-nitroso-N-benzylmethylamines, a quantitative SAR study found that their mutagenicity is primarily explained by the three-bond path molecular connectivity index, with smaller contributions from electronic (sigma) and partitioning (pi) parameters. nih.gov A polynomial regression analysis further indicated that maximum mutagenicity is achieved with an optimal degree of electron withdrawal by the substituent, which weakens the methylene C-H bond. nih.gov

The presence and accessibility of α-hydrogens are critical for the metabolic activation of most potent N-nitrosamines. nih.govresearchgate.net If no α-hydrogens are available, the primary metabolic activation pathway is blocked. nih.gov Steric hindrance around the α-carbon can also limit metabolic activation and subsequent reactivity. researchgate.net The nature of the alkyl substituents is a key determinant of carcinogenic activity. researchgate.net For instance, if the substitution patterns on each side of the nitroso group are different, as in N-nitrosomethylbenzylamine, two different DNA adducts may form depending on which α-carbon is metabolized. nih.govnih.gov

Correlation of Molecular Descriptors with Reaction Kinetics and Regioselectivity

Theoretical and computational chemistry provides powerful tools for understanding the reactivity of N-nitrosamines, including BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-. By calculating a variety of molecular descriptors, it is possible to establish quantitative structure-activity relationships (QSAR) that correlate these properties with experimental or predicted reaction kinetics and regioselectivity. nih.govusp.org These descriptors fall into several categories, including electronic, steric, and thermodynamic properties.

Electronic descriptors are particularly important for predicting the reactivity of the N-nitroso group and the adjacent carbon atoms. Key electronic descriptors include:

Partial Atomic Charges: The distribution of electron density within the molecule, represented by partial atomic charges, can pinpoint reactive sites. For BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-, the nitrogen atom of the nitroso group is expected to be a site for nucleophilic attack in certain reactions. nih.gov

Molecular Electrostatic Potential (MESP): MESP maps provide a visual representation of the electrostatic potential on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These maps are useful for predicting the sites of electrophilic and nucleophilic attack.

Steric descriptors quantify the spatial arrangement of atoms and groups within a molecule, which can significantly influence reaction rates by hindering the approach of a reactant. For BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-, the bulky benzyl and methyl groups can sterically hinder reactions at the nitroso center.

Thermodynamic descriptors, such as the heat of formation and Gibbs free energy of reaction, can be calculated to determine the feasibility and spontaneity of potential reaction pathways.

The correlation of these descriptors with reaction kinetics, such as rate constants for degradation or transformation reactions, can be established through QSAR models. nih.gov For example, a linear regression model might relate the rate constant of a reaction to a combination of electronic and steric descriptors.

Table 1: Hypothetical Correlation of Molecular Descriptors with Reaction Kinetics for BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO- and Analogs

| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | Steric Hindrance Factor | Predicted Relative Reaction Rate |

| N-Nitrosodimethylamine | -8.5 | 1.2 | Low | High |

| BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO- | -8.2 | 1.0 | Moderate | Moderate |

| N-Nitrosodiethylamine | -8.3 | 1.1 | Moderate-High | Moderate-Low |

| N-Nitrosodiphenylamine | -7.9 | 0.8 | High | Low |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of correlating molecular descriptors with reactivity.

Impact of Substituent Effects on Reactivity and Degradation

The reactivity and degradation pathways of BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO- are significantly influenced by the nature of the substituents on the aromatic ring and the alkyl groups attached to the nitrogen atom. sci-hub.se These substituent effects can be broadly categorized as electronic and steric effects.

Electronic Effects:

Substituents on the benzyl group can either donate or withdraw electron density from the aromatic ring, which in turn affects the electronic properties of the entire molecule.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups on the phenyl ring increase the electron density of the ring and, through resonance and inductive effects, can increase the electron density on the benzylic carbon and the nitrogen atom. This can enhance the reactivity towards electrophiles but may decrease the rate of nucleophilic attack at the nitroso nitrogen.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups decrease the electron density of the phenyl ring, making the benzylic carbon more electrophilic. This can influence degradation pathways that involve nucleophilic attack at this position. Studies on other nitrosamines have shown that electron-withdrawing groups can significantly decrease the rates of certain reactions. sci-hub.se

Steric Effects:

The size and spatial arrangement of substituents can hinder the approach of reactants to the reactive centers of the molecule.

Bulky Substituents: The presence of bulky groups near the N-nitroso moiety can sterically hinder reactions at this site. For instance, increasing the size of the alkyl group from methyl to a larger group would likely decrease the rate of reactions involving the nitroso group. Similarly, substituents at the ortho positions of the benzyl ring could sterically impede reactions at the benzylic carbon. Studies on related compounds have shown that steric hindrance can dramatically reduce carcinogenic potency by limiting metabolic activation. researchgate.net

Table 2: Predicted Impact of Substituents on the Reactivity of BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-

| Substituent Position | Substituent Type | Predicted Effect on Reactivity at N-Nitroso Group | Predicted Effect on Reactivity at Benzylic Carbon |

| para-position of Benzyl | Electron-Donating (e.g., -OCH3) | Moderate increase | Moderate decrease |

| para-position of Benzyl | Electron-Withdrawing (e.g., -NO2) | Moderate decrease | Moderate increase |

| ortho-position of Benzyl | Bulky Group (e.g., -C(CH3)3) | Significant decrease (steric hindrance) | Significant decrease (steric hindrance) |

| N-Alkyl Group | Larger Alkyl Group (e.g., Ethyl) | Moderate decrease (steric hindrance) | Minor effect |

Note: This table presents a qualitative prediction of substituent effects based on general principles of organic chemistry and findings from related N-nitrosamine studies.

Kinetic Modeling of Chemical Transformations and Environmental Fate

Kinetic modeling is a crucial computational tool for predicting the persistence and transformation of chemical compounds in various environments. altex.org For BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-, a comprehensive kinetic model would simulate its fate by considering all relevant chemical and biological transformation pathways. Such models are typically constructed based on a series of elementary reactions, with their corresponding rate constants. rsc.orgrsc.orgresearchgate.net

The development of a kinetic model for this compound would involve the following steps:

Identification of Transformation Pathways: The primary transformation pathways for N-nitrosamines in the environment include photolysis (degradation by sunlight), hydrolysis, and biodegradation. nih.gov For BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-, specific reactions such as denitrosation (cleavage of the N-NO bond) and oxidation at the benzylic position would also be important considerations.

Determination of Reaction Kinetics: The rate of each transformation pathway is described by a kinetic rate law and a corresponding rate constant. These rate constants can be determined experimentally or estimated using computational methods. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the activation energies and reaction rate constants for elementary reaction steps. rsc.orgnih.gov By modeling the transition states of the reactions, DFT can provide valuable insights into the kinetics of complex chemical processes. scispace.com

Model Formulation: The kinetic model is formulated as a set of ordinary differential equations (ODEs) that describe the change in concentration of BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO- and its various transformation products over time. rsc.orgresearchgate.net The model would incorporate the identified reaction pathways and their rate constants, as well as environmental parameters such as pH, temperature, and the concentration of other reactive species (e.g., hydroxyl radicals).

Model Validation and Application: The predictions of the kinetic model should be validated against experimental data where available. rsc.orgresearchgate.net Once validated, the model can be used to predict the environmental fate of the compound under different scenarios, such as its persistence in surface water, its potential for bioaccumulation, and the formation of potentially harmful degradation products. Physiologically based kinetic (PBK) modeling can also be employed to estimate the bioavailable concentration of endogenously formed N-nitrosamines. altex.org

For BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-, a kinetic model would be particularly useful for assessing its environmental risk and for developing strategies for its potential remediation. The model could predict, for example, the half-life of the compound in a sunlit river or its rate of degradation in a wastewater treatment plant.

Table 3: Key Parameters in a Kinetic Model for BENZYLAMINE, alpha,N-DIMETHYL-N-NITROSO-

| Parameter | Description | Method of Determination |

| Photolysis Quantum Yield | Efficiency of light in breaking down the molecule | Experimental measurement / Computational estimation |

| Hydrolysis Rate Constant | Rate of reaction with water as a function of pH and temperature | Experimental measurement / QSAR |

| Biodegradation Rate Constant | Rate of breakdown by microorganisms | Experimental (e.g., activated sludge tests) / Predictive models |

| Reaction Rate Constants | Rates of specific chemical reactions (e.g., with oxidants) | Experimental / DFT calculations |

| Partition Coefficients | Distribution between different environmental compartments (e.g., water, soil) | Experimental / QSAR |

Environmental Fate and Transport of N Nitrosobenzylamines

Occurrence and Distribution in Natural and Engineered Aquatic Systems

N-nitrosamines are recognized as contaminants of concern in various water systems, arising from both industrial sources and as byproducts of water treatment processes. ca.govberkeley.edu They can be introduced into the environment through waste streams from industries like rubber and pesticide manufacturing or form in-situ from amine precursors. acs.org Their presence is a significant issue in wastewater and drinking water treatment, particularly where chloramination is used for disinfection. acs.orgcore.ac.uk